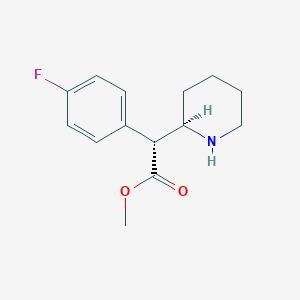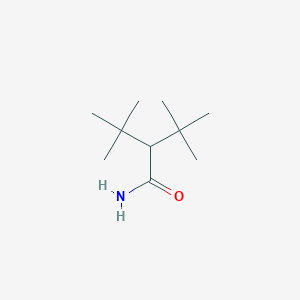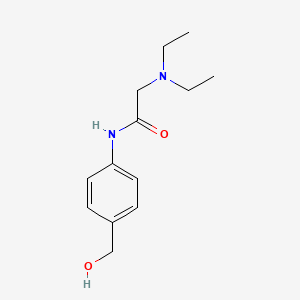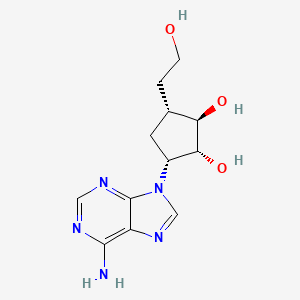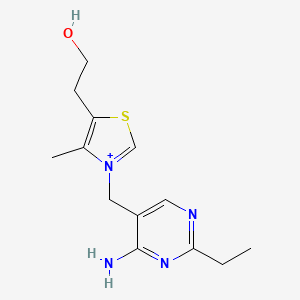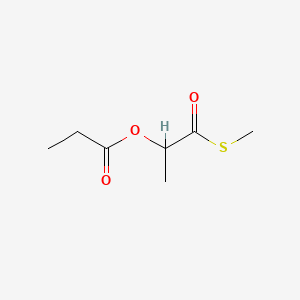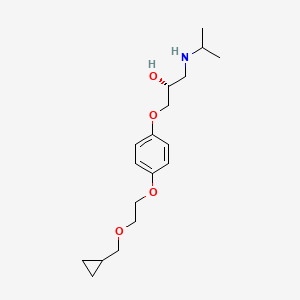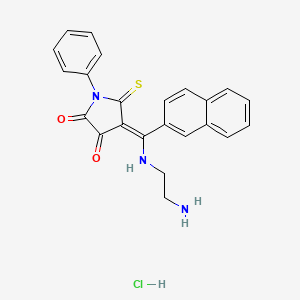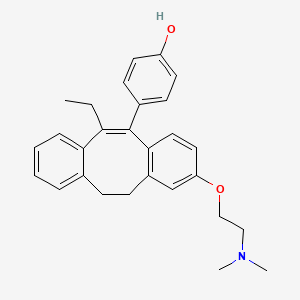
p-(8-(2-(Dimethylamino)ethoxy)-12-ethyl-5,6-dihydrodibenzo(a,e)cycloocten-11-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound p-(8-(2-(Dimethylamino)ethoxy)-12-ethyl-5,6-dihydrodibenzo(a,e)cycloocten-11-yl)phenol is a complex organic molecule with a unique structure that includes a dibenzo cyclooctene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-(8-(2-(Dimethylamino)ethoxy)-12-ethyl-5,6-dihydrodibenzo(a,e)cycloocten-11-yl)phenol typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the dibenzo cyclooctene core: This can be achieved through a series of cyclization reactions.
Introduction of the ethyl group: This step often involves alkylation reactions.
Attachment of the dimethylaminoethoxy group: This is typically done through nucleophilic substitution reactions.
Final phenol functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
p-(8-(2-(Dimethylamino)ethoxy)-12-ethyl-5,6-dihydrodibenzo(a,e)cycloocten-11-yl)phenol: can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The dibenzo cyclooctene core can be reduced under certain conditions.
Substitution: The dimethylaminoethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could yield a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
p-(8-(2-(Dimethylamino)ethoxy)-12-ethyl-5,6-dihydrodibenzo(a,e)cycloocten-11-yl)phenol:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Its properties may make it useful in the development of new materials with specific characteristics, such as polymers or coatings.
Wirkmechanismus
The mechanism by which p-(8-(2-(Dimethylamino)ethoxy)-12-ethyl-5,6-dihydrodibenzo(a,e)cycloocten-11-yl)phenol exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may interfere with signal transduction pathways, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
p-(8-(2-(Dimethylamino)ethoxy)-12-ethyl-5,6-dihydrodibenzo(a,e)cycloocten-11-yl)phenol: can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:
Dibenzo cyclooctene derivatives: These compounds share the core structure and may have similar chemical properties.
Phenol derivatives: Compounds with phenol groups can undergo similar types of reactions.
Dimethylaminoethoxy derivatives: These compounds share the dimethylaminoethoxy group and may have similar biological activities.
The uniqueness of This compound lies in its combination of these structural features, which may confer specific properties and applications not found in other compounds.
Eigenschaften
CAS-Nummer |
85850-75-5 |
|---|---|
Molekularformel |
C28H31NO2 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
4-[(2Z)-14-[2-(dimethylamino)ethoxy]-3-ethyl-2-tricyclo[10.4.0.04,9]hexadeca-1(12),2,4,6,8,13,15-heptaenyl]phenol |
InChI |
InChI=1S/C28H31NO2/c1-4-25-26-8-6-5-7-20(26)9-10-22-19-24(31-18-17-29(2)3)15-16-27(22)28(25)21-11-13-23(30)14-12-21/h5-8,11-16,19,30H,4,9-10,17-18H2,1-3H3/b28-25- |
InChI-Schlüssel |
ZDROAKFIIGQBAK-FVDSYPCUSA-N |
Isomerische SMILES |
CC/C/1=C(/C2=C(CCC3=CC=CC=C31)C=C(C=C2)OCCN(C)C)\C4=CC=C(C=C4)O |
Kanonische SMILES |
CCC1=C(C2=C(CCC3=CC=CC=C31)C=C(C=C2)OCCN(C)C)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



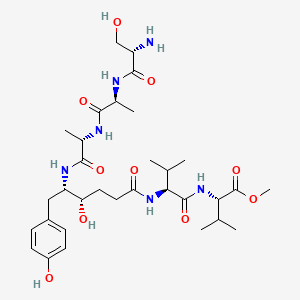
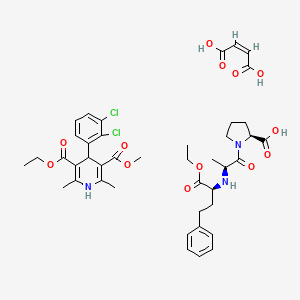
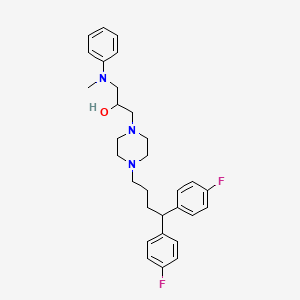
![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)
